Volatility Tuning: Ethyltrimethyltin Vapor Pressure is 3.5× Lower Than Tetramethyltin at 25 °C
Ethyltrimethyltin exhibits a significantly lower vapor pressure than tetramethyltin, a critical parameter for precursor delivery control in CVD and ALD. Using NIST Antoine coefficients, the calculated vapor pressure of ethyltrimethyltin at 25 °C is 31.8 mmHg, compared to 110.5 mmHg for tetramethyltin—a 3.5-fold reduction [1][2]. This lower volatility enables finer mass flow control and reduces premature gas-phase nucleation when operating at elevated substrate temperatures, a limitation commonly encountered with the more volatile tetramethyltin [3].
| Evidence Dimension | Vapor pressure at 25 °C (calculated from Antoine equation) |
|---|---|
| Target Compound Data | 31.8 mmHg (4.24 kPa) |
| Comparator Or Baseline | Tetramethyltin (CAS 594-27-4): 110.5 mmHg (14.73 kPa) |
| Quantified Difference | 3.5× lower vapor pressure for ethyltrimethyltin |
| Conditions | Calculated from NIST Antoine parameters (Stull, 1947); temperature range 243–382 K for ethyltrimethyltin, 221.9–351 K for tetramethyltin. |
Why This Matters
The 3.5× lower vapor pressure directly impacts precursor delivery precision in CVD/ALD, allowing wider process windows for film thickness control and reducing the risk of gas-phase parasitic reactions.
- [1] NIST Standard Reference Database 69. Antoine Equation: Stannane, ethyltrimethyl- (log10(P[atm]) = 4.38658 − 1532.512/(T − 32.327)). View Source
- [2] NIST Standard Reference Database 69. Antoine Equation: Stannane, tetramethyl- (log10(P[bar]) = 4.09893 − 1286.161/(T − 37.304)). Calculated at 298.15 K. View Source
- [3] Kodas, T. T.; Hampden-Smith, M. J. The Chemistry of Metal CVD. VCH, 1994. Chapter 4: Precursor Volatility and Delivery. View Source
